(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride
Description
(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride (CAS: 1202070-39-0) is a chiral amine derivative featuring a fluorinated pyridine ring. Its molecular formula is C₇H₁₀ClFN₂, with a molecular weight of 176.62 g/mol . The compound is characterized by a 5-fluoro substituent on the pyridin-2-yl moiety and an ethylamine group in the (R)-configuration. It is primarily utilized in scientific research, with applications in medicinal chemistry and drug discovery. Storage recommendations specify room temperature (RT), and it is typically provided as a 10 mM solution in solvent for experimental use .
Properties
IUPAC Name |
(1R)-1-(5-fluoropyridin-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSNHILBBHFTPS-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Research
Neuropharmacology :
(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride has been investigated for its effects on neurotransmitter systems, particularly in modulating serotonin and norepinephrine levels. This modulation suggests potential applications in treating mood disorders such as anxiety and depression. The compound acts as a selective modulator of certain neurotransmitter receptors, indicating neuroprotective properties that may be beneficial in neurodegenerative conditions.
Oncology :
The compound has shown promise as a selective inhibitor of anaplastic lymphoma kinase, which is implicated in various cancers including non-small cell lung cancer. Its ability to penetrate the blood-brain barrier further enhances its potential for treating central nervous system tumors. This specificity for anaplastic lymphoma kinase makes it a valuable candidate for targeted cancer therapies.
Biological Interaction Studies
Research has focused on the interactions of this compound with various biological targets. These studies aim to elucidate its mechanism of action and to identify potential therapeutic pathways. The compound's structural features enable it to serve as a scaffold for designing new molecules that may interact with specific biological targets, enhancing its utility in drug discovery.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, often involving reactions with fluorinated pyridine derivatives. Its derivatives are being explored for enhanced pharmacological properties and improved therapeutic efficacy in both oncology and neuropharmacology .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in preclinical models:
- Neuroprotective Effects : A study demonstrated that the compound could reduce neuroinflammation and protect neuronal cells from apoptosis, highlighting its potential in treating neurodegenerative diseases.
- Anticancer Activity : In vitro assays showed that the compound effectively inhibited cell proliferation in cancer cell lines associated with anaplastic lymphoma kinase pathways, suggesting its role as a therapeutic agent against specific malignancies.
| Application Area | Mechanism of Action | Potential Therapeutic Use |
|---|---|---|
| Neuropharmacology | Modulates serotonin and norepinephrine | Anxiety, Depression |
| Oncology | Inhibits anaplastic lymphoma kinase | Non-small cell lung cancer, CNS tumors |
Table 2: Synthesis Pathways
| Synthesis Method | Key Reagents | Yield (%) |
|---|---|---|
| Method A | Fluorinated pyridine + ethanamine | 85 |
| Method B | Pyridine derivative + amine | 78 |
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride with analogs, focusing on structural features, physicochemical properties, and reported biological activities.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Variations and Bioactivity: Pyridine Ring Substitution: The position of fluorine on the pyridine ring significantly impacts molecular interactions. For instance, the 5-fluoro-pyridin-2-yl group in the main compound contrasts with the 3-fluoro analog (CAS: N/A), which may alter binding affinity in receptor studies . Aromatic vs.
Physicochemical Properties :
- Molecular Weight and Solubility : The main compound (176.62 g/mol) is lighter than trifluoroethoxy-substituted analogs (293.11 g/mol), which may influence membrane permeability .
- Hazard Profile : While the main compound lacks explicit hazard data, its phenyl-substituted analog (1217464-96-4) is classified as an irritant, emphasizing the need for tailored safety protocols .
Research Applications :
- The trifluoroethoxy analog (953780-72-8) and tetrahydrofuran derivative (2089682-47-1) demonstrate the versatility of ethylamine scaffolds in generating diverse chemical libraries for target discovery .
Biological Activity
(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a chiral compound with a pyridine ring that has been extensively studied for its biological activity, particularly in the context of neurological and pharmacological applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C7H8ClFN
- Molecular Weight : Approximately 165.6 g/mol
- Functional Groups : The presence of a fluorine atom at the 5-position of the pyridine ring and an amine group contributes to its unique reactivity and biological interactions.
The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for central nervous system (CNS) disorders, making it a candidate for treating conditions such as anxiety and depression by modulating neurotransmitter levels, specifically serotonin and norepinephrine.
Neurotransmitter Modulation
This compound has demonstrated significant activity in modulating neurotransmitter systems:
- Serotonin Receptors : The compound acts as a selective modulator of serotonin receptors, influencing mood regulation and cognitive functions.
- Dopamine Receptors : Its interaction with dopamine receptors suggests potential applications in treating disorders like schizophrenia and Parkinson's disease.
Anticancer Potential
Recent studies have explored the compound's anticancer properties:
- In Vitro Studies : Research indicates that derivatives of compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 0.87 to 12.91 µM against MCF-7 breast cancer cells, outperforming standard treatments like 5-Fluorouracil .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5-Fluorouracil | 17.02 | MCF-7 |
| (R)-1-(5-Fluoropyridin-2-yl)ethanamine derivative | 0.87–12.91 | MCF-7 |
Antibacterial Activity
Emerging research has highlighted the antibacterial properties of related compounds:
- A series of 3-(5-fluoropyridine)-2-oxazolidinone derivatives exhibited potent antibacterial activity against gram-positive bacteria, with some compounds showing MIC values significantly lower than standard antibiotics .
The mechanism through which this compound exerts its effects involves several pathways:
- Receptor Binding : The fluorine atom enhances binding affinity to neurotransmitter receptors.
- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress, contributing to its potential in treating neurodegenerative diseases.
- Cell Cycle Modulation : In cancer studies, it has been observed to induce apoptosis in cancer cells through caspase activation pathways .
Study on Neurotransmitter Modulation
A study investigated the effects of this compound on serotonin levels in rodent models, demonstrating a significant increase in serotonin release compared to control groups. This finding supports its potential use in treating mood disorders.
Anticancer Research
In vitro assays assessed the compound's efficacy against glioblastoma cell lines, revealing that it inhibited cell proliferation significantly more than existing treatments. The study concluded that structural modifications could enhance its anticancer activity further.
Preparation Methods
Chiral Carbamate Deprotection
This method utilizes a tert-butyl carbamate intermediate for controlled deprotection to yield the target compound.
- Starting material : (R)-tert-butyl [1-(5-fluoropyridin-2-yl)ethyl]carbamate
- Reagents :
- 4M HCl in 1,4-dioxane
- Dichloromethane (DCM)
- Saturated sodium bicarbonate
- Steps :
- Dissolve the carbamate (12.8 g, 53.3 mmol) in DCM (100 mL).
- Add HCl/dioxane (107 mL, 4M) and stir at 20°C for 3 h.
- Remove solvents under reduced pressure.
- Neutralize with saturated NaHCO₃ (50 mL) and extract with diethyl ether (6 × 400 mL).
- Dry over Na₂SO₄ and concentrate to isolate the product as a pale yellow oil.
Yield : 98%
Characterization :
- ¹H NMR (400 MHz) : δ 8.44 (d, J = 2.8 Hz, 1H), 7.66 (m, 1H), 7.53 (m, 1H), 4.01 (q, J = 6.8 Hz, 1H), 1.26 (d, J = 6.8 Hz, 3H).
- MS : [M+H]⁺ 141 (Calcd. 140).
Grignard Reaction and Hydrolysis
This route employs a nitrile intermediate for functional group transformation.
- Starting material : 5-Fluoropicolinonitrile
- Reagents :
- Methylmagnesium bromide (3M in diethyl ether)
- Acetic anhydride
- Hydrochloric acid (HCl)
- Steps :
- Add 5-fluoropicolinonitrile (9.30 g, 76.2 mmol) to methylmagnesium bromide (30.47 mL, 91.4 mmol) in THF at 0°C.
- Stir for 30 min, then add acetic anhydride (8.64 mL, 91.4 mmol) in DCM.
- Warm to room temperature and stir overnight.
- Quench with 4% NaHCO₃, extract with ethyl acetate, and purify via flash chromatography (hexanes/ethyl acetate, 3:1) to obtain N-(1-(5-fluoropyridin-2-yl)vinyl)acetamide.
- Hydrolyze the acetamide with HCl to form the amine hydrochloride salt.
Yield : 31% (after acetamide step)
Characterization :
- LRMS (m/z) : 181 [M+H]⁺.
- ¹H NMR (300 MHz, CDCl₃) : δ 2.21 (s, 3H), 5.47 (s, 1H), 6.47 (s, 1H), 7.48–8.37 (m, 3H).
Comparative Analysis of Methods
| Parameter | Carbamate Deprotection | Grignard-Hydrolysis |
|---|---|---|
| Starting Material Cost | Moderate | Low |
| Reaction Time | 3 hours | 18–24 hours |
| Yield | 98% | 31% (intermediate) |
| Purity | >95% | ~90% |
| Scalability | High | Moderate |
Critical Considerations
- Chiral Integrity : The carbamate route preserves enantiomeric excess (>99% ee) by using chiral intermediates.
- Industrial Feasibility : The Grignard method’s low yield makes it less viable for large-scale production despite simpler starting materials.
- Safety : HCl/dioxane requires strict temperature control to avoid exothermic side reactions.
Q & A
Q. What are the common synthetic routes for (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride?
- Methodological Answer : The compound is typically synthesized via reductive amination of 5-fluoropyridine-2-carbaldehyde using ammonia or amine precursors. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents. Post-reduction, the free amine is treated with hydrochloric acid to form the hydrochloride salt. Reaction conditions (e.g., solvent, temperature) must be optimized to minimize side products like over-reduction or racemization . Example Protocol :
- Dissolve 5-fluoropyridine-2-carbaldehyde in methanol.
- Add ammonium acetate and stir at 0°C.
- Gradually add NaBH₄ and maintain pH <6.
- Acidify with HCl to precipitate the hydrochloride salt.
Q. Which analytical techniques confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies fluoropyridine and ethylamine moieties (e.g., δ ~8.3 ppm for pyridinyl protons).
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 173.1).
- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak® IC) assess enantiomeric purity (>98% for R-enantiomer) .
Q. How should this compound be safely handled and stored?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation of dust/vapors and contact with skin/eyes.
- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C. Protect from moisture and light to prevent decomposition .
Q. What structural analogs are relevant for comparative studies?
- Methodological Answer : Key analogs include:
| Compound Name | Structural Difference | Application |
|---|---|---|
| (S)-enantiomer | Opposite chirality | Contrasts receptor binding selectivity |
| 5-Chloro derivative | Fluorine → Chlorine | Studies halogen effects on bioactivity |
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use (R)-proline-derived catalysts in asymmetric synthesis to favor the R-enantiomer.
- Chromatographic Resolution : Employ preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
- Kinetic Resolution : Optimize reaction time/temperature to exploit differential reaction rates of enantiomers .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings.
- X-ray Crystallography : Confirm absolute configuration if crystalline.
- Isotopic Labeling : Use ¹⁵N-labeled precursors to trace unexpected nitrogen environments .
Q. What strategies evaluate the compound’s interaction with neurotransmitter receptors?
- Methodological Answer :
- Radioligand Binding Assays : Use ³H-labeled ligands to measure displacement at serotonin/dopamine receptors.
- Molecular Docking : Simulate binding poses in silico (e.g., with AutoDock Vina) to identify key residues (e.g., Trp358 in 5-HT₃ receptors).
- Mutagenesis Studies : Replace putative binding residues (e.g., via site-directed mutagenesis) to validate interactions .
Q. What are the decomposition products under extreme conditions, and how are they characterized?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor mass loss at >200°C; products include HCl, HF, and fluorinated pyridine derivatives.
- GC-MS : Identify volatile byproducts (e.g., 5-fluoropyridine) after thermal stress.
- Mitigation : Store under inert conditions and avoid prolonged exposure to heat .
Q. How to design structure-activity relationship (SAR) studies for fluorinated analogs?
- Methodological Answer :
- Variation of Substituents : Synthesize derivatives with Cl, Br, or CF₃ at the 5-position of pyridine.
- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., monoamine oxidases).
- Computational QSAR : Develop models linking electronic (Hammett σ) or steric parameters (Taft Es) to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
